

thermochemical properties of Dibromofluoromethane

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Compound of Interest

Compound Name: *Dibromofluoromethane*

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An In-depth Technical Guide to the Thermochemical Properties of **Dibromofluoromethane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of **Dibromofluoromethane** (CHBr_2F). The information contained herein is intended to support research and development activities where a thorough understanding of the energetic characteristics of this compound is essential. This document summarizes key quantitative data, outlines the methodologies for their determination, and illustrates the relationships and workflows involved in acquiring these properties.

Quantitative Data Summary

The principal thermochemical properties for gaseous **Dibromofluoromethane** at standard conditions (298.15 K and 1 bar) are summarized in the table below. It is important to note that while values for entropy and heat capacity are available from compiled sources, a definitive experimental value for the standard enthalpy of formation is not readily found in the literature. The value presented is a high-quality computational result from the Active Thermochemical Tables (ATcT), which utilizes a thermochemical network approach to derive accurate and internally consistent data.

Thermodynamic Property	Symbol	Value	Units	Source
Standard Molar Enthalpy of Formation (gas)	$\Delta_f H^\circ$	-179.3 ± 4.9	kJ/mol	Active Thermochemical Tables[1]
Standard Molar Entropy (gas)	S°	316.8	J/(mol·K)	Wikipedia[2]
Molar Heat Capacity at Constant Pressure (gas)	C _p	65.1	J/(mol·K)	Wikipedia[2]

Methodologies for Determination of Thermochemical Properties

While specific experimental studies detailing the determination of these properties for **Dibromofluoromethane** are not publicly available, this section outlines the standard, widely-accepted experimental and computational protocols for analogous halogenated methanes.

Determination of Standard Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation of halogenated organic compounds is typically determined experimentally via combustion calorimetry, often requiring specialized equipment to handle the corrosive products.

Experimental Protocol: Rotating-Bomb Calorimetry

This method is an advancement of static bomb calorimetry, designed for substances that produce corrosive acids upon combustion, such as the hydrohalic acids (HF and HBr) formed from CHBr₂F.

- Principle: A precisely weighed sample of the substance is combusted in a high-pressure oxygen environment within a sealed vessel (the "bomb"). The heat released by the exothermic reaction is absorbed by a surrounding water bath of known heat capacity. The

standard enthalpy of formation is then calculated from the measured heat of combustion using Hess's Law. The rotation of the bomb ensures that the acid products dissolve uniformly in a small amount of water placed inside, leading to a well-defined final state.[\[3\]](#)

- Apparatus:

- A high-pressure reaction vessel ("bomb") constructed from a corrosion-resistant alloy.
- A mechanism to rotate the bomb post-combustion.
- A water-filled insulating container (calorimeter) with a motorized stirrer.
- A high-precision thermometer (e.g., a platinum resistance thermometer) with a resolution of at least 0.001 K.
- An electrical ignition system.

- Procedure Outline:

- Sample Preparation: A sample of the liquid **Dibromofluoromethane** is encapsulated in a combustible container of known mass and heat of combustion (e.g., a polyester bag).
- Bomb Setup: The encapsulated sample is placed in a crucible (e.g., platinum) within the bomb. A known mass of a reducing agent solution (e.g., arsenious oxide solution) can be added to the bomb to quantitatively reduce any elemental halogens formed to halide ions. [\[3\]](#) A fuse wire is connected to the ignition circuit and positioned to ignite the sample.
- Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a pressure of approximately 30 atm.
- Calorimeter Assembly: The bomb is submerged in a precisely known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.
- Combustion: The initial temperature is recorded over a period of time to establish a baseline. The sample is then ignited. The bomb is rotated after combustion to ensure complete absorption of the gaseous products.

- Temperature Measurement: The temperature of the water is recorded at regular intervals until a stable final temperature is reached.
- Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat of combustion is calculated from this temperature rise and the total heat capacity of the calorimeter system (determined separately by combusting a standard substance like benzoic acid).
- Calculation: Using Hess's Law, the standard enthalpy of formation of CHBr_2F is calculated from the experimental heat of combustion and the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and aqueous HBr and HF).

Determination of Standard Molar Entropy (S°) and Heat Capacity (C_p)

Standard molar entropy and heat capacity can be determined through two primary routes: direct calorimetric measurement of heat capacity over a range of temperatures or calculation from spectroscopic data using the principles of statistical mechanics.

Experimental Protocol: Adiabatic Calorimetry

This is a precise method for measuring the heat capacity of condensed phases (solid and liquid) from near absolute zero up to room temperature and beyond.

- Principle: A known quantity of energy (heat) is supplied to a sample in a thermally isolated container (adiabatic conditions), and the resulting temperature increase is measured. The heat capacity is the ratio of the heat added to the temperature change. To determine the standard entropy, heat capacity measurements are made from very low temperatures (approaching 0 K) up to the standard temperature (298.15 K). The entropy is then calculated by integrating C_p/T with respect to temperature.
- Apparatus:
 - A sample vessel (calorimeter) with a heater and a temperature sensor (e.g., platinum resistance thermometer).

- An adiabatic shield surrounding the calorimeter, with its temperature controlled to match the calorimeter's temperature precisely, thus minimizing heat loss.[\[4\]](#)
- A high-vacuum system to insulate the calorimeter and shield.
- A system for precise measurement of electrical energy supplied to the heater.

- Procedure Outline:
 - Sample Loading: A purified, degassed sample of **Dibromofluoromethane** is condensed into the pre-weighed calorimeter vessel at low temperature. The vessel is sealed to contain the volatile liquid.
 - Cooling: The calorimeter is cooled to the lowest starting temperature, typically using liquid helium or nitrogen.
 - Heating Intervals: The sample is heated in a series of steps. In each step, a precisely measured amount of electrical energy is supplied to the calorimeter's heater over a short period.
 - Temperature Measurement: The temperature is allowed to equilibrate after each heating interval, and the temperature rise (ΔT) is recorded.
 - Data Analysis: The heat capacity (C_p) at the mean temperature of each interval is calculated. This process is repeated over the entire temperature range.
 - Entropy Calculation: The standard molar entropy at 298.15 K is calculated by numerically integrating the experimental $C_p(T)/T$ data from $T \rightarrow 0$ K to 298.15 K. This includes accounting for the enthalpies of any phase transitions (e.g., melting).

Computational Protocol: Statistical Mechanics from Spectroscopic Data

For an ideal gas, the standard molar entropy and heat capacity can be calculated with high accuracy if the molecular structure and vibrational frequencies are known from spectroscopic experiments or quantum chemical calculations.

- Principle: The total entropy of a molecule is the sum of translational, rotational, vibrational, and electronic contributions. These contributions are calculated using the molecular partition

function, which depends on fundamental molecular parameters.[5]

- Apparatus:

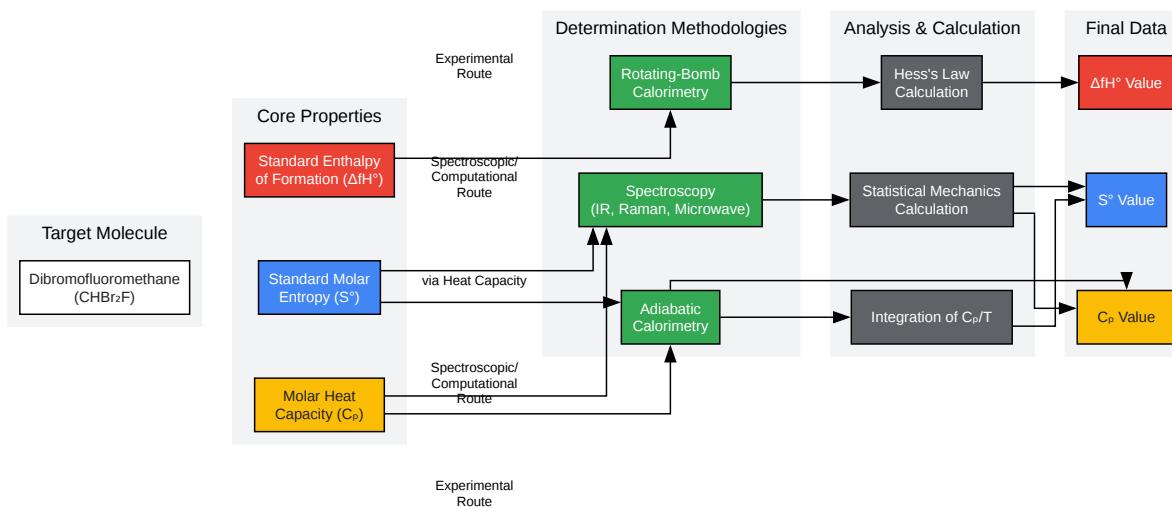
- Infrared (IR) and Raman spectrometers to determine the fundamental vibrational frequencies of the molecule.
- Microwave spectrometer to determine the rotational constants and thus the moments of inertia.

- Procedure Outline:

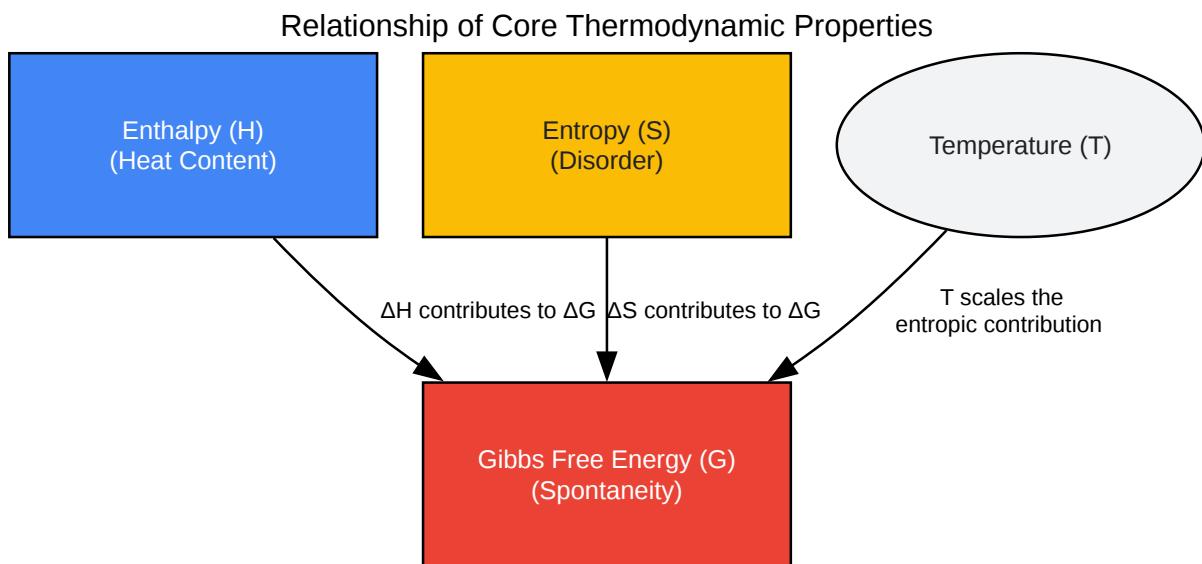
- Spectroscopic Analysis: The IR and Raman spectra of gaseous **Dibromofluoromethane** are recorded to identify all fundamental vibrational modes. High-resolution rotational spectroscopy (microwave) is performed to determine the rotational constants (A, B, C).
- Calculation of Partition Functions:
 - Translational: Calculated using the molecular mass and standard state conditions (temperature and pressure).
 - Rotational: Calculated from the moments of inertia (derived from the rotational constants) and the molecular symmetry number.
 - Vibrational: Calculated using the harmonic oscillator approximation for each of the fundamental vibrational frequencies.
- Calculation of Thermodynamic Properties: The standard molar entropy (S°) and heat capacity (C_p) are calculated by summing the contributions from each degree of freedom, using standard statistical mechanics formulas.[5][6]

Visualization of Methodologies

The following diagrams illustrate the workflows for determining the thermochemical properties of **Dibromofluoromethane**.

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Caption: Workflow for determining the core thermochemical properties of **Dibromofluoromethane**.



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Caption: Fundamental relationship between Gibbs Free Energy, Enthalpy, and Entropy.

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